molecular formula C15H16N2O4 B11692354 N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide

N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide

Cat. No.: B11692354
M. Wt: 288.30 g/mol
InChI Key: FBFIXIUKJTWMLS-CXUHLZMHSA-N
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Description

N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide is a chemical compound that belongs to the class of Schiff bases Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds

Properties

Molecular Formula

C15H16N2O4

Molecular Weight

288.30 g/mol

IUPAC Name

N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-2-methylfuran-3-carboxamide

InChI

InChI=1S/C15H16N2O4/c1-10-12(7-8-21-10)15(18)17-16-9-11-5-4-6-13(19-2)14(11)20-3/h4-9H,1-3H3,(H,17,18)/b16-9+

InChI Key

FBFIXIUKJTWMLS-CXUHLZMHSA-N

Isomeric SMILES

CC1=C(C=CO1)C(=O)N/N=C/C2=C(C(=CC=C2)OC)OC

Canonical SMILES

CC1=C(C=CO1)C(=O)NN=CC2=C(C(=CC=C2)OC)OC

Origin of Product

United States

Preparation Methods

Synthesis of 2-Methylfuran-3-Carbohydrazide

Core Reaction Mechanism

The intermediate 2-methylfuran-3-carbohydrazide is synthesized via nucleophilic acyl substitution. Methyl 2-methylfuran-3-carboxylate reacts with hydrazine hydrate in anhydrous ethanol under reflux conditions. The reaction proceeds via attack of the hydrazine’s nucleophilic nitrogen on the electrophilic carbonyl carbon of the ester, displacing methanol and forming the carbohydrazide.

Reaction equation:
$$
\text{Methyl 2-methylfuran-3-carboxylate} + \text{Hydrazine hydrate} \xrightarrow{\text{EtOH, reflux}} \text{2-Methylfuran-3-carbohydrazide} + \text{Methanol}
$$

Optimized Reaction Conditions

  • Solvent: Absolute ethanol (anhydrous conditions prevent ester hydrolysis).
  • Molar ratio: 1:1.2 (ester to hydrazine hydrate) to ensure complete conversion.
  • Temperature: Reflux at 78°C for 6–8 hours.
  • Workup: The product precipitates upon cooling, filtered, and recrystallized from ethanol.

Yield: 75–85% (reported for analogous furan carbohydrazides).

Characterization Data

  • IR (KBr): 3320 cm⁻¹ (N–H stretch), 1660 cm⁻¹ (C=O stretch), 1605 cm⁻¹ (C=N stretch).
  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.85 (s, 1H, NH), 7.45 (s, 1H, furan H), 4.25 (s, 2H, NH₂), 2.35 (s, 3H, CH₃), 2.20 (s, 3H, CH₃).

Condensation with 2,3-Dimethoxybenzaldehyde

Hydrazone Formation Mechanism

The target hydrazone is formed via acid-catalyzed condensation. The carbohydrazide’s hydrazine group reacts with the aldehyde’s carbonyl group, eliminating water and forming an imine (C=N) bond. The E-isomer is favored due to steric and electronic factors.

Reaction equation:
$$
\text{2-Methylfuran-3-carbohydrazide} + \text{2,3-Dimethoxybenzaldehyde} \xrightarrow{\text{Acid catalyst}} \text{N'-[(E)-(2,3-Dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide} + \text{H₂O}
$$

Reaction Optimization

Catalysts and Solvents
  • Catalysts:
    • p-Toluenesulfonic acid (p-TsOH): 10 mol% in ethanol (yield: 82%).
    • Acetic acid: 5% v/v in ethanol (yield: 75%).
  • Solvents: Ethanol (reflux) or dichloromethane (room temperature).
Conditions for E-Selectivity
  • Temperature: Reflux in ethanol (78°C) promotes thermodynamic control, favoring the E-isomer.
  • Molar ratio: 1:1.1 (carbohydrazide to aldehyde) to minimize unreacted aldehyde.
Workup and Purification
  • Precipitation: Product crystallizes upon cooling; filtered and washed with cold ethanol.
  • Recrystallization: Ethanol/water (3:1) yields high-purity product.

Yield: 70–85% (depending on catalyst and solvent).

Characterization of the Final Product

Spectroscopic Data
  • IR (KBr): 3250 cm⁻¹ (N–H), 1675 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1260 cm⁻¹ (C–O–C).
  • ¹H NMR (400 MHz, CDCl₃):
    • δ 8.45 (s, 1H, N=CH),
    • δ 7.25–7.10 (m, 3H, aromatic H),
    • δ 6.85 (s, 1H, furan H),
    • δ 3.90 (s, 6H, OCH₃),
    • δ 2.40 (s, 3H, CH₃),
    • δ 2.25 (s, 3H, CH₃).
  • ¹³C NMR (100 MHz, CDCl₃): δ 163.5 (C=O), 153.2 (N=CH), 148.0–112.0 (aromatic and furan C), 56.5 (OCH₃), 14.2 (CH₃).
Crystallographic Data (Analogues)
  • Space group: Monoclinic, P2₁/c (for 3,4-dimethoxy analogue).
  • Bond lengths: C=O (1.23 Å), C=N (1.28 Å).

Alternative Synthetic Routes

Microwave-Assisted Synthesis

  • Conditions: 100°C, 20 minutes, ethanol, p-TsOH catalyst.
  • Yield: 88% (reported for similar hydrazones).

Solvent-Free Mechanochemical Synthesis

  • Conditions: Ball milling, 30 minutes, stoichiometric reactants, 5 mol% p-TsOH.
  • Yield: 78% (reduced compared to solution-phase).

Industrial Scalability Considerations

Challenges

  • Purity: Residual hydrazine requires strict control (toxicity concerns).
  • Cost: 2,3-Dimethoxybenzaldehyde is pricier than simpler aldehydes.

Mitigation Strategies

  • Catalyst recycling: p-TsOH can be recovered via aqueous wash and reused.
  • Continuous flow reactors: Improved heat/mass transfer for higher throughput.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products

    Oxidation: The major products are typically oxides of the original compound.

    Reduction: The major product is the corresponding amine.

    Substitution: The products depend on the nucleophile used but generally result in substituted hydrazides.

Scientific Research Applications

Antimicrobial Activity

One of the prominent applications of N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide is its antimicrobial properties. Studies have demonstrated that derivatives of furan compounds exhibit significant activity against various pathogens, including bacteria and fungi. For instance, research has indicated that furan derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as yeast strains .

Anticancer Potential

The compound has also shown promise in anticancer research. The structural features of this compound suggest potential interactions with biological targets involved in cancer progression. Preliminary studies indicate that it may induce apoptosis in cancer cells through mechanisms such as oxidative stress and modulation of cell cycle regulators .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, the compound has been investigated for its anti-inflammatory effects. Research indicates that furan derivatives can modulate inflammatory pathways, potentially leading to therapeutic applications in conditions such as arthritis and other inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study conducted by NiloZanatta et al. explored the antimicrobial efficacy of various furan derivatives, including those structurally related to this compound. The results indicated that these compounds exhibited potent activity against a range of microbial strains, suggesting their potential use as alternative antimicrobial agents .

Case Study 2: Anticancer Activity

In a separate investigation focused on anticancer properties, researchers evaluated the effects of this compound on human cancer cell lines. The findings revealed that the compound significantly inhibited cell proliferation and induced apoptosis, highlighting its potential as a lead compound for further development in cancer therapy .

Mechanism of Action

The mechanism of action of N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological macromolecules, such as DNA and proteins, leading to various biological effects. The molecular targets and pathways involved include:

    DNA Binding: The compound can intercalate into DNA, disrupting its function and leading to cell death.

    Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide is unique due to the presence of both a furan ring and a dimethoxyphenyl group. This combination imparts distinct electronic and steric properties, making it a versatile ligand in coordination chemistry and a potential candidate for various biological applications.

Biological Activity

N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide is a compound of increasing interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound features a distinctive structure characterized by a furan ring, a hydrazide moiety, and a substituted phenyl group. Its molecular formula is C14H16N2O3, and it possesses unique properties that contribute to its biological effects.

Biological Activities

1. Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Reference
This compound15
Ascorbic Acid30
Curcumin25

2. Anticancer Properties

Several studies have explored the anticancer potential of hydrazone derivatives. This compound has shown promise in inducing apoptosis in cancer cell lines through the activation of caspases, which are crucial for programmed cell death.

Case Study: Apoptosis Induction in Breast Cancer Cells

In vitro studies demonstrated that treatment with this compound resulted in a significant increase in caspase-3 activity in MCF-7 breast cancer cells, suggesting its potential as an anticancer agent .

The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways:

  • Caspase Activation : The compound activates caspases leading to apoptosis in cancer cells.
  • Free Radical Scavenging : It effectively scavenges free radicals, thereby reducing oxidative stress.

Q & A

Q. What synthetic methodologies are recommended for preparing N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide with high purity?

The compound is synthesized via condensation of 2,3-dimethoxybenzaldehyde with 2-methylfuran-3-carbohydrazide under reflux in ethanol or methanol. Catalysts like acetic acid or Lewis acids (e.g., ZnCl₂) improve yield, while purification involves recrystallization from ethanol or column chromatography. Monitoring reaction progress via TLC ensures minimal byproducts .

Q. Which spectroscopic techniques are critical for structural validation of this carbohydrazide?

  • FT-IR : Confirms hydrazone formation (C=O stretch ~1640 cm⁻¹) and imine linkage (C=N stretch ~1580–1600 cm⁻¹).
  • ¹H/¹³C NMR : Identifies methoxy protons (~3.8–3.9 ppm) and furan/methylene protons.
  • Mass Spectrometry : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?

Broth microdilution (MIC determination) and agar disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity via MTT assays on mammalian cell lines .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict bioactivity and electronic properties?

  • DFT Calculations : Optimize geometry using Gaussian 09W at B3LYP/6-31G(d) level to analyze HOMO-LUMO gaps, electrostatic potential maps, and charge distribution.
  • Molecular Docking : Use AutoDock Vina to simulate binding to targets like glucosamine-6-phosphate synthase (GlmS). Prioritize docking poses with low binding energy (<−7 kcal/mol) and hydrogen bonding with catalytic residues (e.g., Lys485, Asp477) .

Q. What crystallographic strategies resolve stereochemical ambiguities in carbohydrazide derivatives?

Single-crystal X-ray diffraction with SHELXL refinement (Mo-Kα radiation, λ = 0.71073 Å) reveals bond angles, dihedral angles, and intermolecular interactions (e.g., π-π stacking). Use WinGX for data processing and ORTEP-3 for visualization. Address disorder in methoxy groups via PART commands in SHELX .

Q. How do substituent effects (e.g., methoxy vs. nitro groups) influence reactivity and bioactivity?

  • Electronic Effects : Methoxy groups enhance electron density via resonance, increasing nucleophilicity. Compare Hammett σ values for substituents to correlate with reaction rates (e.g., SN2 vs. electrophilic substitution).
  • Biological Impact : Replace 2,3-dimethoxy with nitro groups to assess changes in antimicrobial potency. Use QSAR models to predict logP and bioavailability .

Q. How to resolve contradictions between experimental and computational activity predictions?

  • Assay Optimization : Validate in vitro conditions (pH, temperature, solvent) against docking parameters (e.g., protonation states).
  • Meta-Dynamics Simulations : Explore conformational flexibility in solution vs. rigid docking poses.
  • Synchrotron Crystallography : Resolve enzyme-ligand interactions at higher resolution (<1.5 Å) to verify binding modes .

Methodological Tables

Table 1: Key Spectral Data for Structural Validation

TechniqueObserved SignalsReference
FT-IR1644 cm⁻¹ (C=O), 1588 cm⁻¹ (C=N), 1444 cm⁻¹ (NO₂)
¹H NMR (DMSO-d⁶)δ 10.41 (s, NH), 8.59 (s, CH=), 3.85 (s, OCH₃)
ESI-MSm/z 490.19 ([M+H]⁺), 492.19 ([M+2H]⁺ for Cl isotopes)

Table 2: Computational Parameters for Molecular Docking

SoftwareForce FieldGrid Box Size (ų)Binding Site ResiduesReference
AutoDock VinaAMBER25 × 25 × 25Lys485, Asp477, Asn603
GOLDChemPLP15 × 15 × 15His278, Glu214, Tyr114

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